Nitenpyram

Description

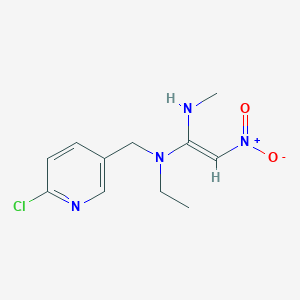

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-1-N-methyl-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRPSFYHXJZSBI-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CN=C(C=C1)Cl)/C(=C/[N+](=O)[O-])/NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041080 | |

| Record name | (E)-Nitenpyram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

>70.00 °C (>158.00 def F) | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, >570 g/L at 20 °C, In dichloromethane and methanol >1000, chloroform 700, acetone 290, ethyl acetate 34.7, toluene 10.6, xylene 4.5, hexane 0.00470 (all in g/L at 20 °C) | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.40 at 26 °C | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.1X10-6 mPa at 20 °C (8.2X10-12 mm Hg) | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals | |

CAS No. |

150824-47-8, 120738-89-8 | |

| Record name | Nitenpyram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150824-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Ethenediamine, N-((6-chloro-3-pyridinyl)methyl)-N-ethyl-N-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120738898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitenpyram [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150824478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitenpyram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11438 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-Nitenpyram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitenpyram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITENPYRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A837VZ81Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

82 °C | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular Mechanisms of Action and Target Interactions

Detailed Agonistic Action at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nitenpyram (B241) functions as an agonist at insect nicotinic acetylcholine receptors (nAChRs) wikipedia.orgdrugbank.comrayfull.comannualreviews.orgresearchgate.netnih.govirac-online.org. This means it mimics the action of acetylcholine (ACh), the natural excitatory neurotransmitter in the insect central nervous system (CNS) wikipedia.orgmdpi.comirac-online.org. The compound binds irreversibly to these receptors, leading to a continuous overstimulation of the postsynaptic membrane of neurons wikipedia.orgrayfull.comexplorationpub.com. This sustained activation disrupts the normal flow of ions, ultimately causing a cessation of neural signaling, which culminates in paralysis and death of the insect wikipedia.orgrayfull.comhb-p.comawiner.com. The Insecticide Resistance Action Committee (IRAC) classifies this compound under Mode of Action group 4, specifically as a "Nicotinic acetylcholine receptor (nAChR) competitive modulator," within the "Neonicotinoids (4A)" chemical class irac-online.org.

A hallmark of this compound's insecticidal profile is its high selectivity for insect nAChRs over mammalian receptors wikipedia.orgrayfull.comexplorationpub.comnih.govresearchgate.netncats.ionih.govresearchgate.netresearchgate.net. This differential binding affinity is crucial for its effectiveness as a targeted insecticide while exhibiting relatively lower toxicity to non-target organisms, including mammals explorationpub.comncats.ionih.govresearchgate.net. Research indicates that this compound is approximately 3500 times more selective for insect alpha-4beta-2 nicotinic receptors than for vertebrate receptors nih.gov.

The molecular basis for this specificity is thought to involve structural differences in the nAChR binding sites across species. Neonicotinoids like this compound, possessing a negatively charged nitro group, are proposed to interact with a unique cationic subsite within the insect nAChR ncats.ionih.govresearchgate.nettandfonline.com. This contrasts with mammalian nAChRs, where ionized nicotine (B1678760) typically binds to an anionic subsite ncats.ionih.govresearchgate.net. Studies on housefly head homogenates have reported an IC50 (half maximal inhibitory concentration) of 2 nM for housefly neuronal-type nAChRs caymanchem.com, and a broader IC50 of 14 nM for insect nAChRs in general medchemexpress.com. Furthermore, modifications to the chemical configuration of this compound's reactive group, such as transitioning from a cis (E) to a trans (Z) configuration, have demonstrated the potential to substantially increase its affinity for insect nAChRs, paving the way for more precisely targeted pest control strategies wikipedia.org.

Table 1: this compound Binding Affinity and Selectivity

| Target Receptor | IC50 (nM) / Selectivity Ratio | Notes | Source |

| Housefly neuronal-type nAChRs | 2 nM | For housefly head homogenates | caymanchem.com |

| Insect nAChRs (general) | 14 nM | Agonist activity | medchemexpress.com |

| Insect alpha-4beta-2 nAChRs vs. Vertebrate receptors | 3500x more selective | Higher selectivity for insect receptors | nih.gov |

This compound's primary mode of action involves disrupting cholinergic neurotransmission within the insect central nervous system (CNS) wikipedia.orgdrugbank.comrayfull.comresearchgate.nethb-p.comlortsmith.com. By binding to synaptic receptors, this compound induces a nerve-blocking effect that results in continuous stimulation of the postsynaptic neurons wikipedia.orghb-p.comawiner.com. This persistent activation prevents the normal transmission of nerve impulses, leading to a cascade of neurophysiological disturbances that ultimately result in paralysis and death wikipedia.orgrayfull.comhb-p.comawiner.com. In studies involving isolated neurons from the American cockroach (Periplaneta americana), this compound, as an open-chain neonicotinoid, demonstrated high efficacy as an agonist, producing 60-100% of the maximum inward current typically elicited by acetylcholine. This strong agonistic action is linked to the observed depressive and paralytic responses in insects researchgate.netnih.gov.

The comparative analysis of this compound's binding across species highlights its selective toxicity. As noted, this compound exhibits a significantly lower affinity for mammalian nAChRs compared to insect nAChRs wikipedia.orgmdpi.comexplorationpub.comnih.govncats.ionih.govresearchgate.netresearchgate.net. This fundamental difference in receptor interaction provides a mechanistic basis for the compound's safety profile in non-target organisms ncats.ionih.govresearchgate.net.

While this compound acts as a potent agonist on insect nAChRs, its activity on mammalian neuronal nAChRs is considerably weaker. It is generally considered a poor activator or partial agonist on mammalian subtypes such as the α7 and α4β2 receptors mdpi.commdpi.com. For instance, investigations on chicken α7 receptors have shown that this compound induces rapid but desensitized currents, indicating a partial agonistic effect mdpi.com. Conversely, on α4β2 receptors, this compound has been reported to be inactive as an agonist mdpi.com. The reduced activity on mammalian α4β2 receptors is partly attributed to the absence of specific basic residues in loop D of the β2 subunit, suggesting that particular insect-selective residues are critical for conferring sensitivity to neonicotinoids mdpi.com. This pronounced selectivity in binding contributes substantially to this compound's utility as an insecticide with reduced risk to vertebrates explorationpub.comresearchgate.netncats.ionih.govresearchgate.net.

Table 2: Comparative this compound Activity on nAChRs Across Species

| Receptor Type | Organism | Agonistic Action | Notes | Source |

| Insect nAChRs | Insects (general) | Potent agonist | Irreversible binding, blocks neural signaling | wikipedia.orgrayfull.comresearchgate.netnih.govirac-online.orgexplorationpub.com |

| Alpha-4beta-2 nAChRs | Insect | Highly selective binding | 3500x more selective than vertebrate receptors | nih.gov |

| Neuronal-type nAChRs | Housefly | Agonist (IC50 = 2 nM) | High affinity | caymanchem.com |

| α7 nAChRs | Chicken (mammalian model) | Partial agonist | Induces rapid, desensitized currents | mdpi.commdpi.com |

| α4β2 nAChRs | Mammalian | Inactive as agonist | Weak action attributed to structural differences | mdpi.com |

Neurophysiological and Cellular Effects in Target Organisms

The agonistic action of this compound on insect nAChRs leads to distinct neurophysiological and cellular consequences in target organisms.

The continuous stimulation of insect nAChRs by this compound results in a state of hyperexcitability, which rapidly progresses to paralysis and ultimately leads to mortality in affected insects wikipedia.orgrayfull.comexplorationpub.comhb-p.comawiner.comlortsmith.commsdvetmanual.com. The onset of these effects is notably rapid. For instance, studies have shown that adult fleas on treated animals begin to die within 30 minutes of this compound administration, with some reports indicating 100% flea mortality within 3-4 hours awiner.comnih.govncats.iomsdvetmanual.com. This compound has been demonstrated to induce mortality in brown planthopper (Nilaparvata lugens) larvae at concentrations as low as 0.5 ppm caymanchem.com. Its broad insecticidal spectrum makes it effective against a wide range of sucking insects, including aphids, thrips, leafhoppers, and whiteflies rayfull.comexplorationpub.comhb-p.comawiner.com.

Beyond its lethal effects, this compound has also been the subject of investigations concerning its sublethal neurophysiological disturbances in insects. While primarily known for inducing mortality, exposure to sublethal concentrations of neonicotinoids, including this compound, can lead to various physiological and behavioral alterations in both target and non-target organisms nih.govfrontiersin.org.

For example, research on Drosophila melanogaster has indicated that even short-term exposure to this compound can impact reproductive processes, developmental stages, and metabolic gene expression profiles nih.gov. Although this compound's effect on the fourth instar and pupation stages of the beneficial arthropod Coccinella septempunctata was observed to be minimal at sublethal concentrations compared to other neonicotinoids, the broader implications for non-target beneficial insects remain an area of ongoing research researchgate.net. Furthermore, studies suggest that prolonged exposure to low concentrations of this compound across multiple generations can contribute to increased reproduction and the development of insecticide resistance in pests such as Nilaparvata lugens, illustrating a phenomenon known as hormesis frontiersin.org. This compound has also been shown to induce significant changes in the composition and abundance of specific gut microbiotas in Drosophila melanogaster, which are implicated in metabolic homeostasis and immune functions researchgate.net.

Advanced Synthetic Methodologies and Derivatization Research

Multi-Stage Synthesis Pathways and Precursor Chemistry

Nitenpyram (B241) is typically synthesized through a multi-stage reaction process, with 2-chloro-5-chloromethylpyridine (CCMP) serving as a key precursor. This precursor is also fundamental in the synthesis of other neonicotinoids, such as imidacloprid (B1192907). wikipedia.org

A common multi-step synthetic route for this compound involves the following reactions:

N-Alkylation: The initial step involves the reaction of 2-chloro-5-chloromethylpyridine with ethylamine. This reaction, often conducted at the phase boundary, yields N-ethyl-2-chloro-5-pyridylmethyl amine. wikipedia.org Some improved methods utilize phase-transfer catalysis with water as a solvent to enhance the efficiency of this N-alkylation. fishersci.ca

Condensation: The N-ethyl-2-chloro-5-pyridylmethyl amine intermediate then undergoes a condensation reaction. This step typically involves the addition of trichloronitromethane (also known as Chloropicrin) or 1,1,1-trichloro-2-nitroethane (B8506083) in organic solvents like dichloromethane. This reaction forms an intermediate containing a nitroethylene (B32686) group. wikipedia.orgfishersci.ca Alternative approaches mention the generation of a 1,1-dichloro-2-nitroethylene intermediate. americanelements.com

Methylamination: In the final stage, methylamine (B109427) is introduced to react with the nitroethylene-containing intermediate. This reaction replaces a chloride group on the pharmacophore, ultimately yielding this compound as the final product. wikipedia.orgamericanelements.com

Exploration of Novel Derivatization Strategies for Enhanced Properties

As a first-generation neonicotinoid, this compound has been a subject of extensive derivatization research. These efforts aim to modify its original structure to achieve enhanced insecticidal effectiveness, improved specificity, and better environmental profiles. wikipedia.orgherts.ac.uk

Modification of Pharmacophore for Improved Specificity or Efficacy

The nitroamine pharmacophore of this compound is recognized as the primary site for its interaction with the insect nAChR. wikipedia.org Research into pharmacophore modification focuses on subtle structural changes that can significantly impact the compound's binding affinity and biological activity.

One notable derivatization strategy involves altering the configuration of the reactive group/pharmacophore from its original cis (E) to a trans (Z) configuration. This modification has been shown to substantially increase this compound's affinity for the insect nACh receptor, which can lead to more targeted and environmentally favorable pest control. wikipedia.org

Further research includes designing novel neonicotinoid analogs by modifying the core pharmacophore. For example, studies have explored structures where the imidacloprid pharmacophore is conjugated to 1,3,5-hexahydrotriazine with a nitroimine group. The introduction of a heterocyclic methyl group at the 5-position in such analogs has demonstrated increased insecticidal activities. fishersci.se

Investigation of Structural Analogs and Their Biological Activities

Extensive research has been conducted on developing this compound structural analogs to investigate their biological activities and improve insecticidal properties. These studies often involve systematic modifications to the this compound scaffold and subsequent evaluation of their efficacy and structure-activity relationships (SARs).

Analogs with Flexible Ester Arms: A series of this compound analogs incorporating an ω-hydroxyalkyl ester arm anchored on the tetrahydropyrimidine (B8763341) ring have been synthesized. The primary objective of these modifications was to enhance the hydrogen-bonding interactions with the insect nAChR. Preliminary bioassays indicated that these newly designed analogs exhibited good insecticidal activity against key agricultural pests such as Nilaparvata lugens (brown planthopper) and Myzus persicae (peach aphid). fishersci.sefishersci.at

Detailed research findings for selected analogs are presented in the table below:

| Analog | Pest Species | Mortality at 4 mg/L (%) | LC50 (mg/L) | Key Structural Feature | Reference |

| 4d | Nilaparvata lugens | ≥95 | 0.170 | Flexible ester arm anchored on tetrahydropyrimidine ring | fishersci.se |

| 6a | Nilaparvata lugens | ≥95 | 0.154 | Flexible ester arm anchored on tetrahydropyrimidine ring | fishersci.se |

| 4c | Nilaparvata lugens | 100 (at 20 mg/L) | N/A | Flexible ester arm anchored on tetrahydropyrimidine ring | fishersci.se |

| 4d | Myzus persicae | ≥95 | 0.170 | Flexible ester arm anchored on tetrahydropyrimidine ring | fishersci.se |

| 6a | Myzus persicae | ≥95 | 0.154 | Flexible ester arm anchored on tetrahydropyrimidine ring | fishersci.se |

| 4c | Myzus persicae | 100 (at 20 mg/L) | N/A | Flexible ester arm anchored on tetrahydropyrimidine ring | fishersci.se |

Analogs with Tetrahydropyridone-Fixed Cis-Configuration: Another derivatization strategy involved the synthesis of cis-Nitenpyram analogs containing a tetrahydropyridone ring. These compounds were designed to fix the cis-configuration of the nitro group. Preliminary bioassays demonstrated that most of these designed analogs exhibited good insecticidal activity at 100 mg/L against Myzus persicae, Aphis medicaginis, and Nilaparvata lugens. Specifically, analogue 3n showed the best in vitro activity among this series. nih.gov Molecular docking simulations were instrumental in elucidating the SARs, indicating that different substituents on the phenyl group led to variations in binding affinities to the insect nAChR. nih.gov

Analogs with Dihydropyridine (B1217469) Moieties: Researchers have also synthesized novel neonicotinoid analogs incorporating dihydropyridine structures. These compounds were evaluated for both insecticidal and antibacterial activities. The results showed that these analogs possessed insecticidal activity against N. lugens and some exhibited promising antibacterial properties against Pseudomonas solanacearum. uni.lu

The insecticidal activities of selected dihydropyridine analogs against Nilaparvata lugens at 500 mg/L are summarized below:

| Compound | R1 (Benzyl/Substituted Benzyl) | R2 (H) | Het (6-chloro-pyridin-3-yl) | Mortality Rate (%) at 500 mg/L | Reference |

| 3a | Benzyl | H | 6-chloro-pyridin-3-yl | 91.2 | uni.lu |

| 3c | 4-methylbenzyl | H | 6-chloro-pyridin-3-yl | 92.0 | uni.lu |

| 3e | 4-oxethyl | H | 6-chloro-pyridin-3-yl | 90.3 | uni.lu |

These mortality rates were slightly lower than those observed for this compound and Pymetrozine (B1663596) (both 100% at the same concentration) in comparative studies. uni.lu

Modifications at the 7-Position: Studies investigating modifications at the 7-position of this compound analogs have shown varying insecticidal activities against Pea aphids. The order of decreasing activity was observed as methyl > ethyl > n-butyl > phenyl > n-propyl > iso-propyl. Notably, the introduction of a methyl group at the 7-position not only increased insecticidal activity against pea aphids but also demonstrated higher efficacy than imidacloprid against imidacloprid-resistant brown planthopper. fishersci.se

Molecular docking studies and Quantitative Structure-Activity Relationship (QSAR) modeling are frequently employed in derivatization research to predict and understand the binding modes of this compound analogs with insect nAChRs, thereby guiding the design of new structures with enhanced properties and reduced environmental impact. herts.ac.ukfishersci.sefishersci.atnih.gov

Metabolism and Biotransformation Studies

Excretion Pathways and Elimination Kinetics

Nitenpyram (B241) exhibits rapid and extensive absorption, followed by efficient elimination from the body, primarily through urinary excretion.

Elimination Kinetics

The elimination of this compound is characterized by relatively short half-lives, indicating its rapid clearance from the systemic circulation.

Table 1: this compound Elimination Half-lives in Mammals

| Species | Elimination Half-life (Approximate) | Source |

| Dogs | 3-4 hours | noahcompendium.co.ukauravet.commedchemexpress.commedchemexpress.comnih.gov |

| Cats | 7.5-8 hours | wikipedia.orgdrugs.comauravet.commedchemexpress.commedchemexpress.comnih.gov |

| Mice | (46% recovered in urine within 24h) | plos.org |

Excretion Pathways

This compound and its metabolites are predominantly excreted via the urinary route. It is primarily eliminated as conjugated metabolites in the urine nih.govpharmacompass.com. More than 90% of the administered dose is typically eliminated in the urine within 24 hours in dogs and within 48 hours in cats, largely as the unchanged molecule noahcompendium.co.ukdrugs.comauravet.com. Total excretion is generally complete within 48 hours of dosing in both species medchemexpress.commedchemexpress.comnih.gov. While urine is the primary excretion pathway, a small percentage of the dose is excreted in feces: approximately 3% in dogs and 5% in cats nih.govpharmacompass.com. In mice, around 46% of the this compound dose has been recovered in urine within 24 hours plos.org.

Table 2: this compound Excretion Pathways in Mammals

| Species | Primary Excretion Route | Percentage in Urine (within 24-48h) | Percentage in Feces | Source |

| Dogs | Urine (conjugated metabolites, largely unchanged) | >90% (within 24 hours) | ~3% | noahcompendium.co.ukdrugs.comauravet.comnih.govpharmacompass.com |

| Cats | Urine (conjugated metabolites, largely unchanged) | >90% (within 48 hours) | ~5% | noahcompendium.co.ukdrugs.comauravet.comnih.govpharmacompass.com |

| Mice | Urine | 46% (within 24 hours) | Not specified | plos.org |

Insecticide Resistance: Mechanisms, Evolution, and Management Strategies

Prevalence and Geographic Distribution of Nitenpyram (B241) Resistance

This compound resistance has been reported in several key agricultural pests across various geographic regions, particularly in Asia, where intensive agriculture and high pest pressure contribute to its widespread use. The brown planthopper (Nilaparvata lugens, BPH), a highly destructive rice pest, has shown significant levels of resistance to this compound. In China, for instance, field populations of N. lugens developed low to moderate levels of resistance to this compound and cycloxaprid (B8382766) due to their excessive use in rice fields. Between 2011 and 2012, this compound resistance in N. lugens showed a notable increase, with six out of nine monitored field populations exhibiting higher resistance ratios in 2012 compared to 2011. wikipedia.orgresearchgate.netresearchgate.net

Cross-resistance is a common phenomenon, where resistance to one insecticide confers resistance to others, often due to similar chemical structures or shared resistance mechanisms. This compound-resistant strains of N. lugens have exhibited cross-resistance to other neonicotinoids, including imidacloprid (B1192907), thiamethoxam (B1682794), clothianidin, dinotefuran (B1670701), and sulfoxaflor (B1682526). mdpi.comresearchgate.net

The whitefly (Bemisia tabaci) and the cotton aphid (Aphis gossypii) have also demonstrated resistance to this compound. wikipedia.orgresearchgate.netnih.gov While some populations of the small brown planthopper (Laodelphax striatellus) in Shandong Province, China, remained sensitive to this compound, others have developed resistance to different neonicotinoids, highlighting regional variations in resistance development. mdpi.com

The following table summarizes reported resistance ratios of this compound in certain insect populations:

| Insect Species | Location/Strain | Year | Resistance Ratio (RR) | Reference |

| Nilaparvata lugens | Acetamiprid-resistant strain (AC-R) | 2022 | 21.4-fold (cross-resistance) | mdpi.com |

| Nilaparvata lugens | Laboratory-selected resistant strain (NR) | - | 164.18-fold | researchgate.net |

| Nilaparvata lugens | Field populations (range) | 2012 | 1.4 to 3.7-fold | researchgate.net |

| Drosophila melanogaster | Dα1 mutant | - | 2.7–3.7-fold | plos.org |

| Bemisia tabaci | Thiamethoxam-resistant strain | - | Low level (cross-resistance) | nih.gov |

Molecular Mechanisms of Resistance Development

Insecticide resistance primarily arises through two major molecular mechanisms: target-site insensitivity and enhanced metabolic detoxification. entomol.orgjustagriculture.in

This compound, like other neonicotinoids, exerts its insecticidal effect by binding to and activating insect nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial components of the insect central nervous system. wikipedia.orgnih.govsdbonline.org Resistance can emerge when mutations occur in the genes encoding these receptor subunits, leading to a reduced affinity of the insecticide for its target site or altered receptor function.

Studies in Drosophila melanogaster have identified mutations in nAChR subunit genes, specifically Dalpha1 and Dbeta2, that confer resistance to this compound. plos.orgnih.govsdbonline.orgnih.gov These mutations can lead to resistance not only by affecting the binding affinity of neonicotinoids but also by interfering with subunit assembly or channel activation. nih.govsdbonline.org In Bemisia tabaci, dual mutations (A58T and R79E) in the BTβ1 gene of an nAChR subunit have been characterized, which confer resistance to multiple neonicotinoids. researchgate.net

Increased activity of detoxifying enzymes is a widespread and significant mechanism of this compound resistance. This enhancement can result from gene mutations or transcriptional upregulation of the genes encoding these enzymes. mdpi.comentomol.org The primary enzyme families involved in metabolic detoxification are Cytochrome P450 monooxygenases (P450s), Esterases (ESTs), and Glutathione (B108866) S-Transferases (GSTs). mdpi.comentomol.orgjustagriculture.inresearchgate.net

Cytochrome P450 monooxygenases (P450s) play a pivotal role in detoxifying insecticides and are frequently implicated in this compound resistance. mdpi.comentomol.org Overexpression of P450 genes and increased P450 activity are crucial for enhanced metabolic detoxification of neonicotinoids. mdpi.com

Several specific P450 genes have been linked to this compound resistance:

CYP6ER1 : This gene is widely associated with this compound resistance in Nilaparvata lugens. Its overexpression has also been connected to cross-resistance against other neonicotinoids such as imidacloprid, thiamethoxam, clothianidin, sulfoxaflor, cycloxaprid, and isoprocarb. mdpi.comresearchgate.netentomol.orgmdpi.comscilit.com

CYP6AY1 : Another important P450 gene, CYP6AY1, has been reported to contribute to this compound resistance in N. lugens. entomol.orgscilit.com

CYP4CE1 : This P450 gene is involved in this compound resistance in N. lugens. Research has identified two point mutations in the CYP4CE1 promoter region that contribute to its differential regulation between susceptible and this compound-resistant strains. entomol.orgdntb.gov.uapesticideresistance.org

Other P450 genes, including CYP4CE3, CYP417A4, CYP439A3, and CYP6FJ3, have been shown to be induced by this compound treatment in Sogatella furcifera, with their mRNA levels significantly upregulated in resistant generations. researchgate.net

Carboxylesterases (CCEs or ESTs) are a diverse group of enzymes involved in various metabolic processes, including the detoxification of xenobiotics like insecticides. researchgate.net Enhanced EST activity is a recognized mechanism contributing to insecticide resistance. mdpi.comjustagriculture.inresearchgate.netunimore.it

Increased EST activity has been observed in this compound-resistant strains of Nilaparvata lugens and Sogatella furcifera. mdpi.comentomol.orgjustagriculture.inresearchgate.netresearchgate.netresearchgate.net For instance, overexpression of specific carboxylesterase genes, such as NlCarE1 and NlCarE19, has been implicated in this compound resistance in N. lugens. mdpi.com

Glutathione S-transferases (GSTs) are detoxification enzymes that catalyze the conjugation of reduced glutathione to electrophilic compounds, rendering them more water-soluble and excretable. ufl.edu They are associated with insecticide resistance, particularly against organophosphates, organochlorines, and pyrethroids. mdpi.comentomol.orgunimore.itufl.eduacs.org

While often playing a role secondary to P450s and ESTs in this compound resistance, increased GST activity has been noted in some resistant insect populations. For example, a thiamethoxam-resistant strain of Bemisia tabaci showed low cross-resistance to this compound, and GSTs exhibited significantly higher activity in this resistant strain, with several GST genes (e.g., GST14) being overexpressed. nih.gov

Enhanced Metabolic Detoxification by Enzymes

ABC Transporters (e.g., ABCD3, ABCG3)

ATP-binding cassette (ABC) transporters play a crucial role in the detoxification process and are implicated in this compound resistance, particularly in the brown planthopper (Nilaparvata lugens). Studies have shown that ABC transporters are involved in the resistance of N. lugens to this compound and clothianidin. wikipedia.orgherts.ac.ukresearchgate.net In this compound-resistant strains of N. lugens, a significant increase in the expression of fourteen ABC genes has been observed, with ABCD3 and ABCG3 being highly overexpressed. wikipedia.orgherts.ac.ukuni.lu Specifically, NlABCG3 has been found to be significantly overexpressed in resistant N. lugens populations, and its silencing through RNA interference (RNAi) has been shown to increase susceptibility to this compound. researchgate.net Furthermore, the microRNA (miRNA) novel_268 is predicted to target the coding sequences (CDS) of both ABCD3 and ABCG3, suggesting a regulatory role in their expression and, consequently, in resistance. wikipedia.orgherts.ac.ukuni.lu Beyond Nilaparvata lugens, research in Drosophila melanogaster has indicated that the knockout of ABCB transporters, specifically mdr49, mdr50, and mdr65, can lead to increased susceptibility of the flies to this compound, highlighting the broader involvement of these transporters in insecticide detoxification across different insect species.

Table 1: Overexpression of ABC Transporters in this compound-Resistant Nilaparvata lugens

| ABC Transporter | Overexpression in this compound-Resistant N. lugens | Impact of Silencing | Associated miRNA |

| ABCD3 | Highly overexpressed wikipedia.orgherts.ac.ukuni.lu | Not explicitly stated | novel_268 wikipedia.orgherts.ac.ukuni.lu |

| ABCG3 (NlABCG3) | Highly overexpressed wikipedia.orgherts.ac.ukresearchgate.netuni.lu | Increased susceptibility to this compound researchgate.net | novel_268 wikipedia.orgherts.ac.ukuni.lu |

Role of Odorant Binding Proteins (OBPs) in Resistance

Odorant Binding Proteins (OBPs), traditionally associated with olfaction, have also been linked to insecticide resistance, including resistance to this compound. In Nilaparvata lugens, OBP3 (NlOBP3) has been identified as being associated with resistance to both this compound and sulfoxaflor. Studies have demonstrated that NlOBP3 is overexpressed in this compound-resistant N. lugens strains. The silencing of NlOBP3 significantly increased the mortality of N. lugens when exposed to this compound, indicating its direct involvement in the resistance phenotype. Molecular docking analyses have further predicted the presence of multiple binding sites on NlOBP3 for this compound, suggesting that these proteins may sequester the insecticide, thereby preventing it from reaching its target site of action. This sequestration mechanism represents an additional facet of OBP involvement in insecticide resistance.

Table 2: Role of NlOBP3 in this compound Resistance in Nilaparvata lugens

| OBP | Association with this compound Resistance | Expression in Resistant Strains | Impact of Silencing | Proposed Mechanism |

| NlOBP3 | Associated with this compound and sulfoxaflor resistance | Overexpressed | Increased mortality to this compound | Sequestration of insecticide |

Genetic and Transcriptomic Basis of Resistance

The development of this compound resistance in insects, particularly in Nilaparvata lugens, is underpinned by complex genetic and transcriptomic alterations. These mechanisms encompass both target-site mutations and the upregulation of genes encoding detoxifying enzymes. herts.ac.uk The process of resistance development can also lead to a reduction in the biological fitness of resistant insect populations. At the molecular level, both transcriptional and post-transcriptional events are critical in mediating these resistance responses. wikipedia.org

Gene Expression Regulation in Resistant Strains

A primary mechanism of this compound resistance involves the altered regulation and overexpression of detoxification genes, particularly cytochrome P450 monooxygenases (P450s). In this compound-resistant Nilaparvata lugens strains, specific P450 genes such as CYP4CE1 and CYP6ER1 have been found to be significantly overexpressed compared to susceptible strains. Functional studies, including RNA interference (RNAi), have demonstrated that the suppression of CYP4CE1 expression leads to a notable reduction in this compound resistance. The transcription factor FoxO has been identified as a mediator of this compound resistance in N. lugens by regulating the expression of CYP4CE1. wikipedia.org Furthermore, other P450 genes, including NlCYP6ER1, NlCYP302A1, and NlCYP6AY1, are also upregulated in this compound-resistant N. lugens. Exposure to this compound itself can induce the upregulation of components of the MAPK signaling pathway, such as NlJNK and NlERK, which in turn influence the expression of these P450 genes.

Identification of Single Nucleotide Polymorphisms (SNPs) Associated with Resistance

Single Nucleotide Polymorphisms (SNPs) within gene regulatory regions contribute to the genetic basis of this compound resistance. In Nilaparvata lugens, SNPs have been frequently detected in the promoter region of the CYP4CE1 gene, specifically within six predicted FoxO response elements. wikipedia.org These SNPs were present in over 50% of this compound-resistant N. lugens individuals. wikipedia.org Two specific point mutations, -650T/G and -2205T/A, located at -648 bp and -2200 bp respectively, in the CYP4CE1 promoter, have been identified as major contributors to the enhanced regulation of CYP4CE1 expression by FoxO in resistant insects. wikipedia.org The frequency of these mutations was notably high, exceeding 69% in this compound-resistant N. lugens individuals, whereas they were found in less than 20% of susceptible insects. wikipedia.org This highlights the genetic basis for the differential expression of detoxification enzymes in resistant strains.

Table 3: Key SNPs in CYP4CE1 Promoter Associated with this compound Resistance in Nilaparvata lugens

| SNP Location (relative to transcription start site) | Mutation | Frequency in Resistant Strains | Frequency in Susceptible Strains | Impact on CYP4CE1 Expression |

| -648 bp (part of FoxO response element) | -650T/G | >69% wikipedia.org | <20% wikipedia.org | Enhanced FoxO-mediated regulation wikipedia.org |

| -2200 bp (part of FoxO response element) | -2205T/A | >69% wikipedia.org | <20% wikipedia.org | Enhanced FoxO-mediated regulation wikipedia.org |

MicroRNA (miRNA) Involvement in Gene Regulation and Resistance

MicroRNAs (miRNAs) are crucial post-transcriptional regulators of gene expression and play a significant role in the development of insecticide resistance. wikipedia.orgresearchgate.net In Nilaparvata lugens, exposure to this compound has been shown to result in the differential expression of 72 miRNAs, with 29 being upregulated and 28 downregulated. wikipedia.orgherts.ac.uk Specific miRNAs, novel_85 and novel_191, have been predicted to target the detoxification enzyme genes CYP6ER1 and carboxylesterase 1 (CarE1), respectively. wikipedia.orgherts.ac.ukresearchgate.net These miRNAs are involved in downregulating the expression of their target genes. Experimental modulation of novel_85 and novel_191 expression, through the injection of miRNA inhibitors or mimics, significantly altered the susceptibility of N. lugens to this compound. This highlights their direct involvement in mediating this compound resistance. Furthermore, the novel_268 miRNA has been identified as targeting the coding sequences of ABCD3 and ABCG3, contributing to this compound resistance in N. lugens. wikipedia.orgherts.ac.ukresearchgate.netuni.lu The importance of miRNAs in this compound resistance is further underscored by findings that knockdown of key genes involved in the miRNA biogenesis pathway (Dicer1, Drosha, and Argonaute1) altered the abundance of CYP6ER1 and CarE1.

Table 4: MiRNAs Involved in this compound Resistance in Nilaparvata lugens

| miRNA | Target Gene(s) | Impact on Target Gene Expression | Effect on this compound Susceptibility |

| novel_85 | CYP6ER1 | Downregulation | Significantly altered |

| novel_191 | CarE1 | Downregulation | Significantly altered |

| novel_268 | ABCD3, ABCG3 | Downregulation wikipedia.orgherts.ac.ukresearchgate.netuni.lu | Involved in resistance wikipedia.orgherts.ac.ukresearchgate.netuni.lu |

Signaling Pathway Regulation (e.g., MAPK pathway) in Resistance

Signaling pathways play a critical role in regulating gene expression and contributing to insecticide resistance. The Mitogen-Activated Protein Kinase (MAPK) pathway has been identified as a key mediator of this compound resistance in Nilaparvata lugens. Research has shown that both the transcription and protein levels of NlJNK and NlERK, components of the MAPK pathway, are upregulated in this compound-resistant N. lugens strains. These changes can be induced by exposure to this compound. Crucially, the silencing of NlJNK and NlERK, or treatment with inhibitors of the MAPK pathway, significantly decreased the expression of P450 genes, including NlCYP6ER1, NlCYP302A1, and NlCYP6AY1, which are known to be associated with this compound resistance. Further investigation revealed that NlERK and NlJNK co-mediate transcription factors such as NlCREB and NlAP-1, which then regulate the expression of these P450 genes. Beyond Nilaparvata lugens, this compound has also been observed to disrupt brain metabolism via the intestinal MAPK pathway in the Asian honey bee, Apis cerana.

Table 5: MAPK Pathway Components and Their Role in this compound Resistance in Nilaparvata lugens

| MAPK Pathway Component | Expression in Resistant Strains | Impact of Silencing/Inhibition | Regulated P450 Genes |

| NlJNK | Upregulated | Decreased expression of NlCYP6ER1, NlCYP302A1, NlCYP6AY1 | NlCYP6ER1, NlCYP302A1, NlCYP6AY1 |

| NlERK | Upregulated | Decreased expression of NlCYP6ER1, NlCYP302A1, NlCYP6AY1 | NlCYP6ER1, NlCYP302A1, NlCYP6AY1 |

Ecological and Evolutionary Fitness Costs of Resistance

The development of insecticide resistance in pest populations is often accompanied by ecological and evolutionary fitness costs. These costs can manifest as reductions in survival, development, or reproduction in resistant individuals when the selective pressure of the insecticide is absent. Such fitness costs are crucial for resistance management, as they can contribute to the decline of resistant populations in the absence of insecticide application, potentially allowing for the re-establishment of susceptibility.

Research on the global pest whitefly, Bemisia tabaci, has revealed field-evolved resistance to this compound, which is associated with significant fitness costs. Studies investigating this compound resistance in whitefly populations collected from the field have demonstrated that resistant individuals exhibit longer developmental times, shorter adult lifespans, and reduced fecundity compared to susceptible populations. researchgate.netnih.govpesticideresistance.orgx-mol.netglobalauthorid.com For instance, the relative fitness costs for two resistant whitefly populations were calculated to be 0.69 and 0.56, respectively, based on their net productive rate (R0). researchgate.netnih.gov This indicates that resistance to this compound incurs a reproductive disadvantage in whiteflies, particularly impacting their reproductive capacity. researchgate.netnih.gov These observed fitness costs can be a valuable factor in designing sustainable pest control strategies, such as insecticide rotation. researchgate.net

Table 1: Fitness Costs Associated with this compound Resistance in Bemisia tabaci researchgate.netnih.gov

| Population Type | Developmental Time (Relative to Susceptible) | Adult Lifespan (Relative to Susceptible) | Fecundity (Relative to Susceptible) | Relative Fitness Cost (R0) |

| Resistant 1 | Longer | Shorter | Lower | 0.69 |

| Resistant 2 | Longer | Shorter | Lower | 0.56 |

Resistance Management Strategies and Countermeasures

Effective insecticide resistance management (IRM) is paramount to preserving the utility of valuable insecticides like this compound and ensuring sustainable pest control. Strategies aim to prevent or delay the evolution of resistance and, where resistance has already emerged, to help regain susceptibility within pest populations. pesticidestewardship.orgcroplife.org.au

Rotation and Alternation with Different Insecticide Classes

A cornerstone of IRM is the strategic rotation and alternation of insecticides belonging to different Mode of Action (MoA) classes. This approach minimizes the selective pressure exerted by any single insecticide type, thereby slowing down the development of resistance. pesticidestewardship.orgcroplife.org.auarizona.eduirac-online.org By alternating compounds with distinct biochemical targets, pests are less likely to develop robust resistance mechanisms to multiple insecticides simultaneously. arizona.edu Insecticide applications are often organized into "spray windows" or "blocks," defined by crop development stages and pest biology, to ensure that successive generations of a pest are not exposed to insecticides from the same MoA group. irac-online.org The presence of fitness costs associated with this compound resistance, as observed in whiteflies, further supports the effectiveness of rotation or mixture strategies with insecticides having different modes of action. researchgate.net

Synergistic Effects with Plant Growth Regulators (e.g., Paclobutrazol)

Beyond traditional insecticide rotation, novel strategies involve combining insecticides with other compounds that can enhance their efficacy or overcome resistance. A notable example is the synergistic effect observed between this compound and the plant growth regulator Paclobutrazol (PZ) against the brown planthopper, Nilaparvata lugens. nih.govresearchgate.netnih.gov Nilaparvata lugens has developed high levels of resistance to many insecticides, including this compound, partly due to this compound's shorter persistence compared to other neonicotinoids. nih.govresearchgate.net

Studies have shown that exogenous application of Paclobutrazol significantly enhances the toxicity of this compound against brown planthoppers and prolongs its persistence. nih.govresearchgate.netnih.gov This synergistic effect is attributed to Paclobutrazol's ability to induce defense responses in rice plants. Specifically, Paclobutrazol has been found to increase the content of flavonoids and hydrogen peroxide (H2O2) in rice, as well as enhance the activity of polyphenol oxidase. nih.govresearchgate.netnih.gov These biochemical changes contribute to both constitutive and inducible defense mechanisms in the rice plant, making it more resilient to pest infestation and thereby improving the effectiveness of this compound. nih.govresearchgate.netnih.gov

Table 2: Enhanced Efficacy of this compound with Paclobutrazol Against Nilaparvata lugens nih.govnih.gov

| Treatment Group | Mortality (16 days after treatment) | Persistence of Efficacy |

| This compound Alone | Lower | Shorter |

| This compound + Paclobutrazol (150–300 mg/L) | 78.0–87.0% | Significantly prolonged |

Integration into IPM Programs for Sustainable Pest Control

This compound is considered a suitable component for Integrated Pest Management (IPM) programs, which emphasize a holistic approach to pest control by combining various methods to minimize economic, health, and environmental risks. wikipedia.orgresearchgate.netuvm.edu Its favorable toxicological profile, particularly its lower toxicity to non-target organisms, makes it compatible with biological control agents, a key element of IPM. wikipedia.orgresearchgate.net For instance, this compound has been found to have low toxicity to beneficial insects such as the egg parasitoid Trichogramma chilonis and predatory lady beetles like Coccinella septempunctata and Harmonia variegata. wikipedia.orgresearchgate.netnih.gov This selectivity allows for the judicious use of this compound within IPM frameworks, preserving natural enemy populations that contribute to pest suppression. researchgate.net The rapid knockdown effect of this compound also makes it a valuable tool for quick reduction of pest populations in specific IPM contexts, such as integrated flea management on pets. ucanr.edu

Monitoring and Surveillance of Resistance Development

Continuous monitoring and surveillance are critical for detecting and tracking the emergence and spread of insecticide resistance, including resistance to this compound. researchgate.netpesticideresistance.org Early detection allows for timely adjustments to pest management strategies, preventing widespread control failures. Field studies have documented the development of this compound resistance in various pest species. For example, in whitefly populations, field-evolved resistance to this compound has been observed to increase gradually over recent years. researchgate.netnih.gov

Similarly, monitoring efforts in cotton jassid (Amrasca devastans) populations in Pakistan have revealed substantial levels of resistance to this compound, with resistance ratios ranging from 32.95 to 136.47-fold compared to susceptible strains. researchgate.net Laboratory selections with this compound have demonstrated even more pronounced resistance development, such as a 22610-fold resistance in Oxycarenus hyalinipennis after continuous selection. researchgate.net Biochemical characterization of resistant populations often points to enhanced activities of detoxification enzymes, including alkaline phosphatases (ALP), acid phosphatases (ACP), acetylcholinesterase (AChE), glutathione S-transferase (GST), and esterase (EST), as contributing mechanisms to this compound resistance. researchgate.net These findings underscore the importance of ongoing surveillance to inform resistance management decisions, such as discontinuing the use of this compound in highly resistant populations and promoting rotational use of other insecticides. researchgate.net

Table 3: Examples of this compound Resistance Levels in Pest Populations researchgate.netnih.govresearchgate.net

| Pest Species | Location/Context | Resistance Type | Resistance Level (Fold) | Associated Factors/Mechanisms |

| Bemisia tabaci (whitefly) | Field | Field-evolved | Increasing (2021-2023) | Fitness costs (longer development, shorter lifespan, lower fecundity) researchgate.netnih.gov |

| Amrasca devastans (cotton jassid) | Punjab, Pakistan | Field-collected | 32.95–136.47 | - researchgate.net |

| Oxycarenus hyalinipennis | Laboratory | Laboratory-selected | 22610 | Enhanced detoxification enzyme activities (ALP, ACP, AChE, GST, EST) researchgate.net |

Environmental Fate and Ecotoxicological Impact Assessments

Degradation Pathways in Environmental Matrices

The breakdown of Nitenpyram (B241) in the environment occurs through several key pathways, including hydrolysis in water, photodegradation by sunlight, and microbial biodegradation in soil and aquatic systems. These processes determine the insecticide's persistence and the nature of the residues that may remain in the environment.

Photodegradation by UV Lightthis compound is highly susceptible to degradation upon exposure to both UV and natural solar radiation.nih.govresearchgate.netIn aqueous solutions, the compound undergoes rapid photodegradation, a process that follows a first-order kinetic model.nih.govresearchgate.netThe half-life for this process can be very short, ranging from a matter of seconds to under ten minutes depending on the specific conditions.nih.govresearchgate.netThe quantum yields for this compound photodegradation have been measured to be between 0.0385 and 0.0534 mol einstein⁻¹.nih.govresearchgate.net

The photodegradation process involves reactions centered on the nitro-ethylene part of the this compound molecule. nih.govresearchgate.net This leads to the formation of several transformation products (TPs). nih.gov A critical finding is that these TPs can be more resistant to further photodegradation than the original this compound molecule. nih.govresearchgate.net Furthermore, in-silico toxicity assessments have predicted that many of these TPs may exhibit higher acute toxicity than this compound itself. nih.govresearchgate.net

Microbial Biodegradation in Soil and WaterBiodegradation by microorganisms is a crucial pathway for the dissipation of this compound from soil and water systems.oup.comA variety of bacteria and fungi have been identified that can metabolize this insecticide, often utilizing it as a source of carbon and/or nitrogen for their growth.frontiersin.orgnih.gov

| Microbial Strain | Type | Degradation Efficiency | Conditions | Reference |

|---|---|---|---|---|

| Ochrobactrum sp. strain DF-1 | Bacterium | 100% | 100 mg·L⁻¹ in liquid medium over 10 days | frontiersin.orgnih.govdoaj.orgnih.gov |

| Bacillus thuringiensis strain NIT-2 | Bacterium | 98.18% | In PDB medium over 28 days | nih.gov |

| Aspergillus sp. | Fungus | 92.9% | Not specified | frontiersin.orgnih.gov |

| Rhodococcus ruber CGMCC 17550 | Bacterium (Actinomycete) | 98.37% | 100 mg·L⁻¹ in transformation broth over 72 hours | nih.govnih.gov |

Characterization of Microbial Metabolic Pathways and Degradation ProductsThe metabolic pathways for this compound degradation vary among different microbial species. The bacterium Rhodococcus ruber CGMCC 17550 employs a novel hydroxylation pathway, which is thought to be mediated by cytochrome P450 enzymes.frontiersin.orgnih.govThis process results in the formation of three distinct metabolites.nih.govresearchgate.net

In contrast, Bacillus thuringiensis strain NIT-2 degrades this compound by first reducing the nitro group to produce the intermediate metabolites CPMA and CPMF. nih.govresearchgate.net The CPMF metabolite is subsequently oxidized to form CPF. researchgate.net This bacterial strain has also been shown to further break down these primary metabolites. nih.gov The pathway in Ochrobactrum sp. strain DF-1 is distinct from those observed in fungi and actinomycetes, highlighting the diversity of microbial strategies for metabolizing this compound. frontiersin.org

| Microbial Strain | Metabolic Pathway | Identified Degradation Products | Reference |

|---|---|---|---|

| Rhodococcus ruber CGMCC 17550 | Hydroxylation (cytochrome P450 mediated) | Three distinct hydroxylated metabolites | frontiersin.orgnih.govresearchgate.net |

| Bacillus thuringiensis strain NIT-2 | Nitro group reduction | CPMA, CPMF, CPF | nih.govresearchgate.net |

| Ochrobactrum sp. strain DF-1 | Novel pathway | Four metabolites identified via GC-MS | frontiersin.orgnih.gov |

| Phanerochaete sordida YK-624 (Fungus) | Nitro group reduction (cytochrome P450 mediated) | CPMHA | frontiersin.orgnih.gov |

Environmental Mobility and Persistence

This compound's high water solubility is a key factor influencing its environmental mobility and persistence. frontiersin.orgnih.govnih.gov This property means it has a low tendency to bind to soil particles and can be readily transported with runoff or leach through the soil profile, potentially contaminating both surface and groundwater. frontiersin.orgnih.govnih.gov

Despite its mobility, this compound generally exhibits low persistence in soil, with a reported half-life ranging from 1 to 15 days, depending on soil type and environmental conditions. nih.gov The persistence is significantly influenced by microbial activity. In studies using soil inoculated with the this compound-degrading bacterium Ochrobactrum sp. strain DF-1, the degradation rate increased dramatically. frontiersin.orgnih.gov In non-sterile soil, inoculation with the strain increased degradation from 26.4% to 90.9% over a two-week period. frontiersin.orgnih.govresearchgate.net In sterilized soil, where native microbial activity was eliminated, the difference was even more stark: only 10% of this compound degraded in uninoculated soil, compared to 84% in soil inoculated with strain DF-1. frontiersin.orgnih.gov These findings underscore the critical role of microbial communities in the natural attenuation of this compound in the environment.

Water Solubility and Leaching Potential

This compound is characterized by its exceptionally high water solubility, a key factor influencing its environmental mobility. wikipedia.org Due to its polar groups, the compound is highly hydrophilic. wikipedia.org Various sources report its solubility in water at 20°C to be greater than 570 g/L, with specific values cited at 570,000 mg/L and 590 g/L. nih.govherts.ac.uknih.gov This high solubility means that this compound can move rapidly with runoff and seepage water, creating a potential for the contamination of both surface and groundwater resources. semanticscholar.org

The Groundwater Ubiquity Score (GUS) is an empirical index used to estimate the leaching potential of pesticides. The GUS for this compound is calculated at 2.01, which is categorized as a "Transition state," indicating a potential for leaching under certain conditions. herts.ac.uk

| Parameter | Value | Source |

|---|---|---|

| Water Solubility at 20°C | >570 g/L | nih.gov |

| Water Solubility at 20°C | 570,000 mg/L | herts.ac.uk |

| Water Solubility | 590 g/L | nih.gov |

Soil Persistence and Half-Life Studies

The persistence of a pesticide in soil is commonly expressed by its half-life (t½), the time required for 50% of the initial concentration to degrade. orst.edu this compound is considered a nonpersistent pesticide, with a reported soil half-life ranging from 1 to 15 days. nih.govsemanticscholar.orgoregonstate.edu This relatively short persistence is dependent on factors such as soil type and prevailing weather conditions. semanticscholar.org The degradation of pesticides in soil is a complex process influenced by microbial activity, temperature, pH, moisture, and soil texture. oregonstate.edu

| Parameter | Value (Days) | Classification | Source |

|---|---|---|---|

| Aerobic Soil Half-Life | 1 - 15 | Nonpersistent | nih.govsemanticscholar.org |

Ecotoxicity to Non-Target Organisms

Terrestrial Ecosystem Impacts

The impact of neonicotinoids on pollinators, particularly honey bees (Apis mellifera), is a subject of extensive research. frontiersin.org For this compound, studies have indicated that exposure can lead to a decrease in the survival and food consumption of honey bees. nih.gov Research has also revealed that this compound can cause significant changes in the relative abundance of key gut microbiota in honey bees. nih.gov These alterations to the gut microbiome are believed to influence the metabolic homeostasis and immunity of the bees, potentially contributing to the observed decreases in food consumption and survival. nih.gov Due to its use on pollen-carrying plants, this compound has been associated with declines in pollinator populations, including honey bees, wild bees, and butterflies. wikipedia.org

Earthworms are vital to soil health and are often used as bioindicators to assess the impact of chemical substances on terrestrial ecosystems. ijbbku.com The toxicity of this compound has been evaluated in several earthworm species.

In a study on Pheretima posthuma, the 48-hour median lethal dose (LD50) for this compound was determined to be 0.2908 ppm. ijbbku.comresearchgate.net The same research observed mortality rates ranging from 20% at a concentration of 0.06 ppm to 80% at 0.96 ppm after 48 hours of exposure in soil. ijbbku.comresearchgate.net Furthermore, exposure to this compound resulted in a significant decrease in the total protein content in the peristomium, clitellum, and abdomen regions of P. posthuma. pjsir.org

For the species Eisenia fetida, a 14-day exposure study established a median lethal concentration (LC50) of 4.34 mg/kg of soil. wikipedia.org This exposure was observed to cause damage to the epidermal and gut cells of the earthworms. wikipedia.org Other research on E. fetida has shown that this compound can induce oxidative stress, indicated by significant changes in reactive oxygen species (ROS) content and the activity of antioxidant enzymes like superoxide dismutase (SOD). nih.gov It was also found to have genotoxic effects. nih.gov Despite these impacts, one study noted that this compound was significantly less toxic to E. fetida compared to other neonicotinoids such as imidacloprid (B1192907), thiacloprid, and clothianidin. wikipedia.org

| Species | Endpoint | Value | Exposure Duration | Source |

|---|---|---|---|---|

| Pheretima posthuma | LD50 | 0.2908 ppm | 48 hours | ijbbku.comresearchgate.net |

| Eisenia fetida | LC50 | 4.34 mg/kg soil | 14 days | wikipedia.org |

The impact of this compound on beneficial insects, which play a crucial role in integrated pest management (IPM), varies among species. One study found that among several neonicotinoids tested, this compound exhibited the lowest toxicity to the egg parasitoid Trichogramma, suggesting its potential utility in IPM programs. wikipedia.org Conversely, a different study using a residual contact bioassay found that this compound had the greatest intrinsic toxicity to the parasitoid wasps Trichogramma dendrolimi and Trichogramma ostriniae. researchgate.net this compound was also found to be toxic to both the adult and pupal stages of Encarsia formosa, a parasitoid used to control whiteflies. nih.gov

Regarding predatory insects, research on the ladybug Coccinella septempunctata, a significant aphid predator, suggested that this compound may be classified as "harmless" when applied at a dose of 30 g a.i. ha⁻¹ or lower. nih.govresearchgate.net

Drosophila melanogaster as a Model System

The fruit fly, Drosophila melanogaster, serves as a critical model organism in ecotoxicological studies to assess the effects of pesticides like this compound. Research has shown that sublethal concentrations of this compound can have significant impacts on the developmental and metabolic parameters of this non-target insect. nih.govnih.gov

At the molecular level, this compound exposure altered the expression of genes crucial for development and metabolism. nih.gov The mRNA expression of several mixed-function oxidase enzyme genes (Cyp12d1, Cyp9f2, and Cyp4ae1), a gene related to hemocyte proliferation (RyR), and an immune response gene (IM4) were all significantly upregulated. nih.gov Conversely, genes associated with lifespan (Atg7), male mating behavior (Ple), female fertility (Ddc), and lipid metabolism (Sxe2) were downregulated. nih.gov These findings indicate that even short-term, sublethal exposure to this compound can induce adverse effects on the reproduction, development, and metabolic gene expression in Drosophila melanogaster. nih.govnih.gov

Table 1: Effects of Sublethal this compound Concentrations on Drosophila melanogaster

| Parameter | Observation | Reference |

|---|---|---|

| Developmental Time | Prolonged time for pupation and eclosion. | nih.govnih.gov |

| Lifespan | Significantly decreased. | nih.govnih.gov |

| Reproduction | Decreased pupation rate, eclosion rate, and egg production. | nih.govnih.gov |

| Gene Expression (Upregulated) | Cyp12d1, Cyp9f2, Cyp4ae1 (Metabolism), RyR (Hemocyte proliferation), IM4 (Immune response). | nih.gov |

| Gene Expression (Downregulated) | Atg7 (Lifespan), Ple (Mating), Ddc (Fertility), Sxe2 (Lipid metabolism). | nih.gov |

Silkworms (Bombyx mori) as a Model System

The silkworm, Bombyx mori, is an economically important insect that is susceptible to the effects of neonicotinoid insecticides, including this compound, often due to pesticide drift from adjacent agricultural fields onto mulberry orchards. nih.gov Risk assessments have indicated that spraying this compound near mulberry fields poses a significant risk to silkworm production. nih.gov

Exposure to this compound has been shown to negatively affect the growth and development processes of silkworms. nih.gov Mechanistic studies have explored the toxic effects at a molecular level, identifying 25 differentially expressed microRNAs (DE-miRNAs) in silkworms treated with this compound. nih.gov These DE-miRNAs are linked to the significant enrichment of several key signaling pathways, including the mTOR signaling pathway, oxidative phosphorylation, and the FoxO signaling pathway. nih.gov

Furthermore, this compound exposure induces oxidative damage in silkworms. nih.gov This is accompanied by DNA damage, with research indicating that the degree of this damage intensifies with increased concentrations of this compound and longer exposure times. nih.gov These findings highlight the potential for this compound to disrupt critical biological processes and cause genetic damage in this non-target lepidopteran species. nih.gov

Table 2: Summary of this compound's Impact on Bombyx mori

| Impact Area | Specific Finding | Reference |

|---|---|---|

| Growth & Development | Adversely affects normal growth and development processes. | nih.gov |

| Molecular Mechanisms | Alters expression of 25 microRNAs, impacting mTOR, Oxidative Phosphorylation, and FoxO signaling pathways. | nih.gov |

| Oxidative Stress | Induces oxidative damage. | nih.gov |

| Genotoxicity | Causes DNA damage, which increases with concentration and duration of exposure. | nih.gov |

Aquatic Ecosystem Impacts

Neonicotinoid insecticides, including this compound, are recognized for their potential to contaminate aquatic environments and adversely affect non-target organisms. nih.govresearchgate.netnih.gov Their high water solubility facilitates their movement into surface and groundwater, posing a threat to aquatic life. nih.govfrontiersin.org

Fish Models (e.g., Chinese Rare Minnows, Zebrafish)

Chinese Rare Minnows (Gobiocypris rarus) Chronic toxicity studies on juvenile Chinese rare minnows have demonstrated that this compound can induce adverse effects. Exposure has been linked to oxidative stress in the brain. researchgate.netnih.gov While one 60-day chronic toxicity test suggested this compound had fewer genotoxic effects compared to other neonicotinoids like imidacloprid, another study found it could cause DNA damage. wikipedia.orgnih.gov Specifically, a significant increase in tail DNA was observed in minnows exposed to 2.0 mg/L of this compound. nih.gov Research also showed that treatments with 0.1 and 0.5 mg/L of this compound markedly decreased the expression of the cat gene, which is involved in mitigating oxidative stress. researchgate.netnih.gov

Zebrafish (Danio rerio) Zebrafish have been used as a model to demonstrate the developmental and organ-specific toxicity of this compound. Studies show that this compound induces both developmental and cardiac toxicity in the early life stages of zebrafish. nih.gov Observed effects include pericardial edema and an increased distance between the heart's atria and ventricles. nih.gov This cardiac toxicity is linked to this compound-induced oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) and apoptosis in the cardiac region. nih.gov

In adult zebrafish, exposure to this compound for 28 days was found to cause oxidative stress and DNA damage in the liver. nih.govnih.gov The 96-hour lethal concentration (LC50) for this compound in zebrafish embryos was determined to be 7.08 mg/L at a temperature of 28°C. frontiersin.org

Table 3: Ecotoxicological Effects of this compound on Fish Models

| Model Organism | Endpoint | Key Findings | Reference |

|---|---|---|---|

| Chinese Rare Minnow | Neurotoxicity | Induced oxidative stress in the brain. | researchgate.netnih.gov |

| Gene Expression | Decreased cat gene expression at 0.1 and 0.5 mg/L. | nih.gov | |

| DNA Damage | Significantly increased tail DNA at 2.0 mg/L. | nih.gov | |

| Zebrafish | Developmental Toxicity | Induced pericardial edema and other developmental abnormalities. | nih.gov |

| Cardiac Toxicity | Caused apoptosis in the cardiac region linked to oxidative stress. | nih.gov | |

| Genotoxicity | Induced DNA damage in liver cells. | nih.govnih.gov |

Aquatic Invertebrates

Aquatic invertebrates are a crucial component of freshwater ecosystems, and many studies have shown that they are particularly sensitive to neonicotinoid insecticides. nih.govmdpi.com These organisms can experience both lethal and sublethal effects from exposure to these compounds. nih.gov The widespread presence of neonicotinoids in water bodies is linked to declines in many invertebrate populations, which can disrupt the structure and function of aquatic food webs. frontiersin.org

While much of the research has focused on other neonicotinoids, this compound has also been evaluated for its effects. In one comparative study, this compound was found to have the lowest toxicity to the egg parasitoid Trichogramma, suggesting it may be more suitable for certain integrated pest management programs. wikipedia.org However, it is still toxic to other aquatic invertebrates. For instance, the lethal concentration (LC50) for the southern house mosquito, Culex quinquefasciatus, was found to be 0.493 µg/mL. wikipedia.org The high toxicity of neonicotinoids to non-target aquatic insects and crustaceans highlights the potential for ecosystem-level impacts resulting from water contamination. frontiersin.orgfba.org.ukavma.org

Genotoxic and Oxidative Stress Effects in Non-Target Organisms

This compound has been shown to induce genotoxic effects and oxidative stress in a variety of non-target organisms. nih.govnih.govresearchgate.netnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify them, leading to cellular damage. nih.gov

In zebrafish, this compound exposure leads to an overproduction of ROS, which in turn causes oxidative damage to DNA and alters the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.govnih.gov Similarly, studies on Chinese rare minnows have demonstrated that this compound can cause oxidative stress in the brain. researchgate.netnih.gov The insecticide has also been found to induce oxidative damage in the silkworm, Bombyx mori. nih.gov These findings suggest that a common mechanism of this compound's toxicity in diverse non-target species is the induction of oxidative stress, which can lead to subsequent cellular and DNA damage. nih.govnih.gov

DNA Damage

A significant consequence of the oxidative stress induced by this compound is damage to DNA. nih.govnih.gov This genotoxic effect has been documented across different species and tissues.

In aquatic vertebrates, this compound exposure has been confirmed to cause DNA damage in the livers of zebrafish. nih.govnih.gov Comet assays, a standard method for detecting DNA strand breaks, revealed this damage after a 28-day exposure period. nih.gov In Chinese rare minnows, exposure to a concentration of 2.0 mg/L this compound for 60 days resulted in a significant increase in the percentage of DNA in the comet tail, indicating DNA damage. nih.gov

Genotoxic effects are not limited to aquatic vertebrates. In the terrestrial insect model Bombyx mori (silkworm), this compound was found to induce DNA damage. nih.gov The extent of this damage was observed to be dependent on both the concentration of the insecticide and the duration of the exposure, with higher concentrations and longer exposure times leading to more significant DNA damage. nih.gov

Table 4: Evidence of this compound-Induced DNA Damage in Non-Target Organisms

| Organism | Tissue/Life Stage | Method/Endpoint | Finding | Reference |

|---|---|---|---|---|

| Zebrafish | Liver | Comet Assay | Increased DNA damage after 28-day exposure. | nih.govnih.gov |

| Chinese Rare Minnow | Juvenile | Comet Assay (% Tail DNA) | Significant increase in DNA damage at 2.0 mg/L after 60 days. | nih.gov |

| Silkworm | Larvae | Not Specified | Degree of DNA damage increased with concentration and time. | nih.gov |

Impact on Antioxidant Enzymes (e.g., SOD, CAT, GST) and Reactive Oxygen Species (ROS)

This compound exposure has been shown to induce oxidative stress in non-target organisms by altering the activity of key antioxidant enzymes and increasing the production of reactive oxygen species (ROS). nih.govresearchgate.net In aquatic environments, studies on zebrafish (Danio rerio) have demonstrated that this compound can significantly affect the antioxidant defense system. nih.gov

Research on zebrafish exposed to various concentrations of this compound (0.6, 1.2, 2.5, and 5.0 mg L⁻¹) for 28 days revealed significant impacts on liver enzymes. nih.gov The activities of superoxide dismutase (SOD) and catalase (CAT) were dramatically inhibited at most exposure times and concentrations. nih.gov This inhibition is linked to an excess production of ROS, leading to increased content of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Conversely, the activity of glutathione (B108866) S-transferase (GST), an enzyme involved in detoxification, was observed to increase in treatment groups at higher concentrations compared to the control group. nih.gov These changes suggest an adaptive response by the organism to counteract the toxicity induced by this compound. nih.govnih.gov